3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a benzodioxin ring with a triazolo-thiadiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin ring, followed by the introduction of the triazolo-thiadiazine moiety through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules in organic chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as an inhibitor for certain enzymes.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-ylmethylamine: This compound shares the benzodioxin ring but lacks the triazolo-thiadiazine moiety.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Another compound with a benzodioxin ring, but with different functional groups.
Uniqueness
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one is unique due to its combination of the benzodioxin ring and the triazolo-thiadiazine moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c17-10-6-20-12-14-13-11(16(12)15-10)9-5-18-7-3-1-2-4-8(7)19-9/h1-4,9H,5-6H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQDKTLNRWSEJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C4N3NC(=O)CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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